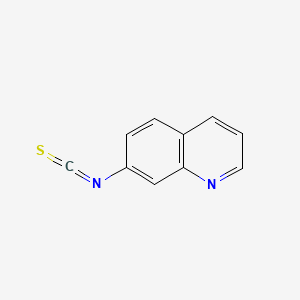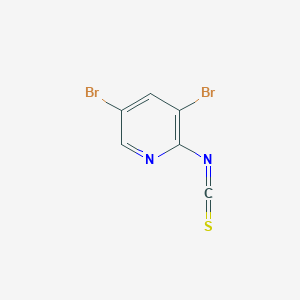![molecular formula C15H17BrN2O2 B13696164 5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD33022736” is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022736” involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of “MFCD33022736” is optimized to be cost-effective and efficient. This involves scaling up the laboratory procedures, ensuring the availability of raw materials, and implementing robust purification techniques. The industrial methods focus on maintaining consistency in product quality while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022736” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD33022736” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of “MFCD33022736” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD33022736” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: “MFCD33022736” is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of “MFCD33022736” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired biological outcomes.
Propiedades
Fórmula molecular |
C15H17BrN2O2 |
|---|---|
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
5-bromo-4-(4-pentoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-3-4-9-20-12-7-5-11(6-8-12)14-15(16)18-13(10-19)17-14/h5-8,10H,2-4,9H2,1H3,(H,17,18) |
Clave InChI |
GQIUKCORYFHRQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
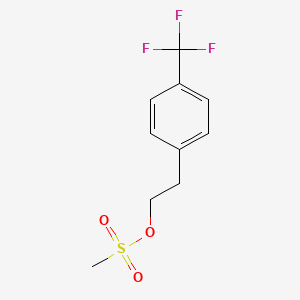
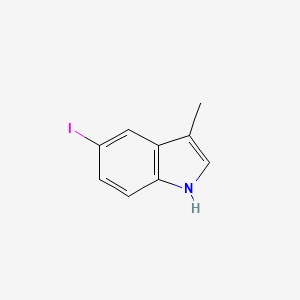

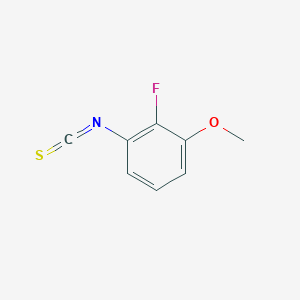
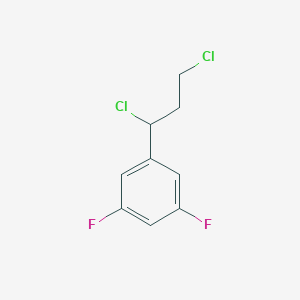
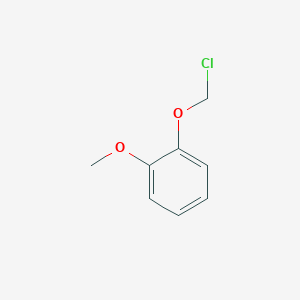
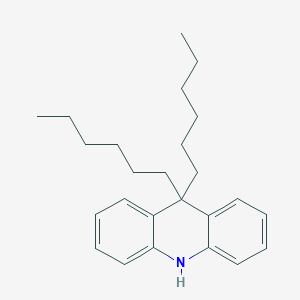
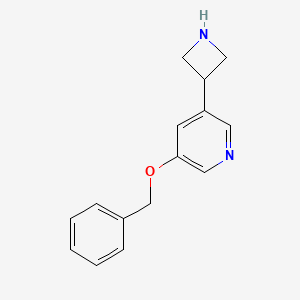
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
